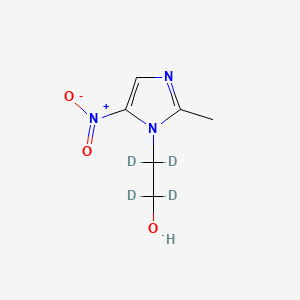

メトロニダゾール-d4

説明

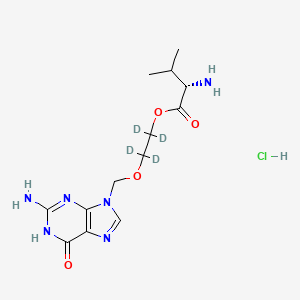

Metronidazole-d4 is intended for use as an internal standard for the quantification of metronidazole by GC- or LC-MS. Metronidazole is an antibiotic that has activity against anaerobic bacteria and protozoa including T. vaginalis, E. histolytica, G. lamblia, C. difficile, and H. pylori. It reduces the growth of E. coli in vitro (MIC = 128 mg/L under anaerobic conditions). In vivo, metronidazole reduces viable counts of B. fragilis in a rabbit model of infection. Formulations containing metronidazole have been used in the treatment of various infections including H. pylori and C. difficile.

A deuterated Metronidazole. Metronidazole is an antibacterial in the treatment of rosacea. Antiprotozoal (trichomonas). A potential human carcinogen.

科学的研究の応用

光触媒分解

メトロニダゾール-d4は、抗生物質の光触媒分解に関する研究に使用されています {svg_1}. 特に、可視光照射下でCo/g-C3N4/Fe3O4ナノ複合体を使用して、水溶液中のメトロニダゾール(MNZ)という高消費抗生物質の分解に関する研究で使用されています {svg_2}. この研究は、環境から抗生物質残留物を除去するための効率的な方法を開発するために不可欠です。

薬物送達システム

This compoundは、薬物送達システムの開発にも使用されています {svg_3}. メトロニダゾール(MET)を含む局所送達システムとして、バイゲル、ハイドロゲル、およびオレオゲルという異なる種類のゲル製剤を開発するために研究が行われています {svg_4}. これらの研究は、製剤の種類が機械的特性、レオロジー特性、粘膜接着特性、メトロニダゾールのin vitro放出、ブタの頬粘膜を通るex vivo透過、抗菌活性に与える影響を調べることに重点を置いています {svg_5}.

分解機構と速度論

This compoundに関する研究には、HO•およびSO4•−の存在下でのメトロニダゾールの分解機構と速度論に関する研究も含まれています {svg_6}. これらの研究は、密度汎関数理論(DFT)を使用して行われており、嫌気性細菌が原因で発生する感染症の治療に広く使用されているメトロニダゾールという抗生物質がどのように分解されるかを理解するために重要です {svg_7}.

作用機序

Target of Action

Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa . The drug’s primary targets are the DNA and electron-transport proteins of these organisms .

Mode of Action

Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group . This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates . These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis .

Biochemical Pathways

The biochemical pathways affected by Metronidazole-d4 involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring . This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair .

Pharmacokinetics

Metronidazole-d4 is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa . It is found in all tissues in mice and rats, after oral or intravenous administration . The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .

Result of Action

The result of Metronidazole-d4’s action is the inhibition of DNA synthesis and repair in the target organisms . This leads to cell death and the effective treatment of infections caused by these organisms .

Action Environment

The action of Metronidazole-d4 can be influenced by environmental factors such as pH and the presence of certain metal ions . For example, the degradation efficiency of Metronidazole-d4 can be affected by different pH levels . Additionally, the presence of certain metal ions can influence the reductive activation of the drug .

生化学分析

Biochemical Properties

Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension . This activation leads to imidazole fragmentation and cytotoxicity .

Cellular Effects

Metronidazole-d4 is expected to have similar cellular effects as Metronidazole. It has been shown to have cytotoxic effects on various types of cells . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the reduction of the nitro group in Metronidazole-d4 under low oxygen tension leads to the formation of cytotoxic compounds . These compounds may bind to DNA and other biomolecules, inhibiting DNA synthesis and repair .

Temporal Effects in Laboratory Settings

Studies on Metronidazole have shown that its cytotoxic effects can persist over time

Dosage Effects in Animal Models

Studies on Metronidazole have shown that it can have toxic or adverse effects at high doses .

Metabolic Pathways

Metronidazole-d4 is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes . This activation can affect metabolic flux and metabolite levels .

Transport and Distribution

Metronidazole is known to be widely distributed throughout the body and various body fluids .

Subcellular Localization

Given its molecular structure and properties, it is likely to be found in various compartments within the cell where it exerts its effects .

特性

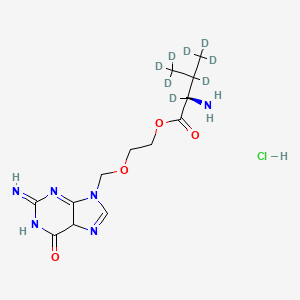

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-RRVWJQJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678716 | |

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261392-47-5 | |

| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261392-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。